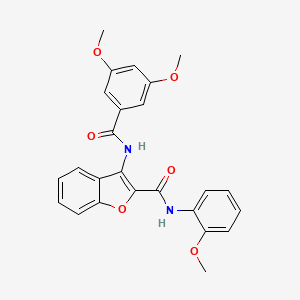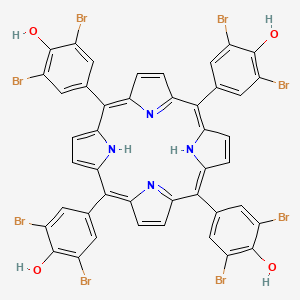![molecular formula C19H20O5 B2465667 1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone CAS No. 146138-35-4](/img/structure/B2465667.png)
1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone, commonly known as A-Phenoxy-2-Propanol (APP), is a synthetic compound that has a wide range of applications in the scientific and medical fields. APP is a versatile compound that has been studied extensively for its potential to act as a drug, a catalyst, and a reagent in various laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis of Derivatives and Protecting Groups
- The compound 1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone and its derivatives have been synthesized for various applications. A derivative was prepared through a series of reactions involving indole and chloroacetylchloride, which was then utilized in aldol condensation to yield various final derivatives. These compounds were evaluated for their anti-inflammatory activity in animal models, suggesting their potential in medicinal chemistry (Rehman, Saini, & Kumar, 2022). Furthermore, a new photoremovable protecting group for carboxylic acids, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), was introduced for protecting various carboxylic acids. Upon photolysis, the protected compound releases the acid, demonstrating the compound's utility in chemical synthesis (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).
Mechanochemistry and Pharmaceutical Detoxification
- The compound was also studied in the context of mechanochemistry for the detoxification of expired pharmaceuticals. A commercial medication containing ibuprofen was submitted to prolonged milling, leading to various degradation products. This study highlights the potential of mechanochemistry in pharmaceutical waste management and environmental protection (Andini, Bolognese, Formisano, Manfra, Montagnaro, & Santoro, 2012).
Antimicrobial and Antifungal Applications
- Several studies focused on synthesizing derivatives of the compound and evaluating their antimicrobial and antifungal activities. One study described the synthesis of novel chalcone derivatives with significant antimicrobial activity against various bacterial species. The structure elucidation of these compounds was performed using spectral studies, highlighting the importance of structural analysis in the development of new antimicrobial agents (Patel, Nimavat, Vyas, & Patel, 2011). Another study isolated seven constituents from a plant extract, including a derivative of this compound, which demonstrated antifungal activity, indicating its potential in the development of new antifungal agents (Zhao, Shen, He, Mu, & Hao, 2007).
Structural Chemistry and Anti-inflammatory Activity
- The structural chemistry of compounds related to this compound was studied, and their anti-inflammatory activity was evaluated in vivo on Wistar strain albino rats. The study demonstrates the compound's potential in developing anti-inflammatory drugs and the importance of understanding the relationship between structure and activity (Singh, Dowarah, Tewari, & Geiger, 2020).
Propiedades
IUPAC Name |
1-[2-[3-(2-acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-13(20)16-7-3-5-9-18(16)23-11-15(22)12-24-19-10-6-4-8-17(19)14(2)21/h3-10,15,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLSACONYHRJOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(COC2=CC=CC=C2C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2465584.png)
![[14-Methyl-5-(3-methylphenyl)-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2465585.png)


![4-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2465592.png)
![ethyl 2,4-dimethyl-5-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2465594.png)


![2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2465598.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2465602.png)



![Furan-2-yl-[3-(3-methylthiophen-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2465607.png)